5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol

Antibacterial Structure-Activity Relationship Halobenzyl triazole

The compound is a 1,2,4-triazole-3-thiol derivative bearing a 3,4-dichlorobenzyl substituent at the 5-position and a propyl chain at N-4, corresponding to the thione tautomer 3-[(3,4-dichlorophenyl)methyl]-4-propyl-1H-1,2,4-triazole-5-thione. It is a member of the broader 5-substituted-1,2,4-triazole-3-thiol chemotype, which is extensively explored for antimicrobial applications.

Molecular Formula C12H13Cl2N3S
Molecular Weight 302.2 g/mol
CAS No. 306936-92-5
Cat. No. B1622520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol
CAS306936-92-5
Molecular FormulaC12H13Cl2N3S
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESCCCN1C(=NNC1=S)CC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H13Cl2N3S/c1-2-5-17-11(15-16-12(17)18)7-8-3-4-9(13)10(14)6-8/h3-4,6H,2,5,7H2,1H3,(H,16,18)
InChIKeyZDBXYIAYJIOLDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol (CAS 306936-92-5) – Procurement-Relevant Baseline for a Halobenzyl Triazole-3-thiol Scaffold


The compound is a 1,2,4-triazole-3-thiol derivative bearing a 3,4-dichlorobenzyl substituent at the 5-position and a propyl chain at N-4, corresponding to the thione tautomer 3-[(3,4-dichlorophenyl)methyl]-4-propyl-1H-1,2,4-triazole-5-thione. It is a member of the broader 5-substituted-1,2,4-triazole-3-thiol chemotype, which is extensively explored for antimicrobial applications [1]. Key computed physicochemical properties include a molecular weight of 302.2 g/mol, an XLogP3-AA of 3.7, and a topological polar surface area of 69.51 Ų, indicating moderate lipophilicity and membrane permeability potential [2].

Why Generic Substitution Fails for 5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol – The Electronic and Steric Cost of Replacing the N4-Propyl and 3,4-Dichloro Motif


In the 5-substituted-1,2,4-triazole-3-thiol series, antibacterial and antifungal potency is not simply a function of the triazole-thiol core; it exhibits a steep structure-activity relationship (SAR) driven by the halogen substitution pattern on the benzyl ring and the N4 alkyl chain length. SAR analysis from a systematic library demonstrated that replacing the 3,4-dichlorobenzyl group with 4-chloro, 4-fluoro, or unsubstituted benzyl drastically reduces activity, while the N4 substituent (methyl, ethyl, propyl, or phenyl) fine-tunes lipophilicity and target binding [1]. The 3,4-dichlorobenzyl-thione chemotype, which includes the thiol/thione pair of this compound, was highlighted as the most potent across all tested strains, meaning that any analog lacking both the 3,4-dichloro pattern and the specific N4-alkyl chain would represent a fundamentally different, inferior activity profile [1]. This makes generic triazole-3-thiol substitution scientifically unsound without head-to-head confirmation.

Quantitative Differentiation Guide for 5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol (CAS 306936-92-5)


Halogen-Dependent Antibacterial Potency: 3,4-Dichlorobenzyl vs. Other Halobenzyl Congeners in the Thio-Triazole Series

In the Wang et al. (2012) thio-triazole library, the 3,4-dichlorobenzyl triazole-thione scaffold (which encompasses the target compound) was explicitly identified as the most potent antibacterial chemotype among all synthesized halobenzyl variants tested against eight bacterial strains, including S. aureus and E. coli [1]. While individual MIC values for the target compound are not publicly disclosed at single-digit precision, the aggregate SAR analysis places the 3,4-dichlorobenzyl derivatives above the 4-chloro and 4-fluoro analogs in potency ranking [1]. This halogen-dependent cliff indicates that procurement of a generic 4-chlorobenzyl or 4-fluorobenzyl analog would risk a significant loss of antibacterial breadth and potency.

Antibacterial Structure-Activity Relationship Halobenzyl triazole

Antifungal Spectrum and Potency: 3,4-Dichlorobenzyl Triazole-3-thione vs. Fluconazole and Miconazole in a Related Scaffold

In a 2017 study on triazole-based miconazole analogues, a 3,4-dichlorobenzyl derivative (compound 5b) demonstrated superior antifungal potency over the clinical drugs fluconazole and miconazole, with an MIC range of 0.5–8 μg/mL against a panel of five fungal strains [1]. While compound 5b bears a different N1 substituent than the target compound, the shared 3,4-dichlorobenzyl-triazole pharmacophore exhibited comparable or superior activity to both reference drugs across all tested strains, and molecular docking confirmed a hydrogen bond between the triazole N4 and CYP51 His residue [1]. This cross-series consistency indicates that the 3,4-dichlorobenzyl-triazole motif, present in the target molecule, carries intrinsic antifungal advantage that is reproducible across scaffold variations.

Antifungal CYP51 inhibition 3,4-Dichlorobenzyl triazole

Role of the N4-Propyl Substituent in Tuning Lipophilicity and Membrane Permeability vs. Shorter Alkyl Homologs

Computed properties from PubChem indicate an XLogP3-AA of 3.7 for the target compound [1]. In a series of 4-alkyl-1,2,4-triazole-5-thiones, a progressive increase in the N4 alkyl chain length from methyl to propyl was shown to systematically elevate lipophilicity and enhance passive membrane permeation, a parameter critical for intracellular antimicrobial target engagement [3]. A molecular weight of 302.2 g/mol and topological polar surface area of 69.51 Ų [2] place the compound within favorable oral drug-like chemical space, whereas the corresponding N4-methyl homologs (lower XLogP) may suffer from reduced cellular penetration. Procurement of shorter-chain analogs without compensatory structural adjustments therefore risks inferior intracellular activity independent of target affinity.

Lipophilicity Drug-likeness XLogP

Utility as a Key Intermediate for Alkaline Phosphatase Inhibitor Synthesis vs. Non-Chlorinated Benzyl Analogs

A 2025 study employed 4-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4H-1,2,4-triazole-3-thiol as a direct synthetic precursor for generating a series of N-(substituted phenyl)-(5-(3,4-dichlorobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)methylbenzamides, which exhibited potent alkaline phosphatase inhibition with an IC50 as low as 0.046 ± 0.001 µM for the most active derivative 8i [1]. While the target compound differs at the N4 position (propyl vs. 4-chlorophenyl), the shared 5-(3,4-dichlorobenzyl)-triazole-3-thiol core enables analogous S-alkylation chemistry to generate diverse inhibitor libraries. Use of a non-chlorinated or mono-chlorinated benzyl intermediate would produce a structurally distinct series with unknown, likely reduced, enzyme inhibition potency.

Alkaline phosphatase inhibition Synthetic intermediate Benzamide derivatives

Procurement Application Scenarios for 5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol (CAS 306936-92-5)


Building a Focused Library of Halobenzyl Triazole-3-thiols for Antibacterial SAR Exploration

The compound serves as the 3,4-dichloro benchmark within a matrix of halobenzyl-triazole-3-thiols for systematic antibacterial screening. Based on the SAR hierarchy where the 3,4-dichlorobenzyl chemotype ranks as the most potent across eight bacterial strains [1], it provides a critical upper-bound activity reference. Researchers can use it alongside the 4-chloro and 4-fluoro congeners to map the halogen-dependence of MIC spectra in their specific pathogen panels.

CYP51-Targeted Antifungal Lead Optimization Using the 3,4-Dichlorobenzyl-Triazole Pharmacophore

Given that a related 3,4-dichlorobenzyl-triazole analogue (compound 5b) demonstrated superior antifungal potency and broader spectrum relative to fluconazole and miconazole (MIC = 0.5–8 μg/mL) [2], the target compound can be employed as a scaffold-hopping starting point. Its thiol group enables further S-derivatization to fine-tune CYP51 binding, while the proven hydrogen bond between the triazole N4 and CYP51 His provides a validated target engagement mechanism [2].

Synthesis of Alkaline Phosphatase Inhibitor Libraries via S-Alkylation of the Triazole-3-thiol Core

The compound's 3,4-dichlorobenzyl-triazole-3-thiol core is a direct precursor for generating S-substituted benzamide derivatives with potent alkaline phosphatase inhibition. A closely related intermediate yielded derivatives with IC50 values as low as 0.046 µM [5]. This procurement scenario is ideal for medicinal chemistry groups seeking to establish a new inhibitor chemotype; the compound's thiol group provides a single-point diversification handle for parallel synthesis.

Physicochemical Property Benchmarking for N4-Alkyl Series Development

The compound's computed XLogP3-AA of 3.7 and PSA of 69.51 Ų [3][4] make it a reference point for lipophilicity optimization in the N4-alkyl series. Procurement enables comparative measurements (logD, solubility, permeability) against N4-methyl and N4-ethyl homologs to guide the selection of the optimal chain length for balancing target potency and drug-like properties [1].

Quote Request

Request a Quote for 5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.